

# Application of ARV-766 in Androgen-Dependent Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TRC-766  |           |
| Cat. No.:            | B2720347 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ARV-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1] As a heterobifunctional molecule, ARV-766 induces the formation of a ternary complex between the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2] This mechanism effectively eliminates the AR protein, a key driver of disease progression in many androgen-dependent diseases, most notably prostate cancer.[3] ARV-766 has demonstrated potent activity against both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutations, such as L702H, H875Y, and T878A, which are associated with resistance to current anti-androgen therapies.[4][5]

These application notes provide a comprehensive overview of the use of ARV-766 in preclinical and clinical models of androgen-dependent diseases, with a focus on metastatic castration-resistant prostate cancer (mCRPC). Detailed protocols for key experiments are provided to guide researchers in evaluating the efficacy and mechanism of action of ARV-766.

### **Mechanism of Action**

ARV-766 operates through the ubiquitin-proteasome system to induce the degradation of the androgen receptor. The molecule consists of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This tripartite interaction results in the tagging of the AR



## Methodological & Application

Check Availability & Pricing

with ubiquitin molecules, marking it for degradation by the proteasome.[2] This degradation of the AR disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival in androgen-dependent cancers.[6]





Click to download full resolution via product page

Caption: Mechanism of action of ARV-766.



# **Preclinical Applications and Efficacy**

Preclinical studies have demonstrated the potent and selective AR-degrading activity of ARV-766 in various prostate cancer models.

## **In Vitro Efficacy**

In vitro, ARV-766 has been shown to effectively degrade AR in prostate cancer cell lines, including those with resistance-conferring mutations.[3]

| Cell Line            | AR Status    | ARV-766 DC50<br>(nM)       | Maximum Degradation (Dmax) | Reference |
|----------------------|--------------|----------------------------|----------------------------|-----------|
| VCaP                 | Wild-type    | <1                         | >90%                       | [3]       |
| LNCaP                | T878A mutant | Not specified              | Not specified              | [3]       |
| Models with<br>L702H | L702H mutant | Potent activity maintained | Not specified              | [3]       |

# **In Vivo Efficacy**

In vivo studies using xenograft models of human prostate cancer have shown that oral administration of ARV-766 leads to significant, dose-dependent tumor growth inhibition.[3] These studies have been conducted in both castrated and non-castrated models, as well as in models resistant to standard-of-care agents like enzalutamide.[3]





Click to download full resolution via product page

**Caption:** Preclinical in vivo evaluation workflow.

## **Clinical Applications and Efficacy**

ARV-766 is currently being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with mCRPC who have progressed on prior novel hormonal agent therapy.[2][4] Initial results have demonstrated promising clinical activity and a manageable safety profile.[4][7]

## Clinical Trial (NCT05067140) Overview

- Phase: 1/2[4]
- Population: Men with metastatic castration-resistant prostate cancer (mCRPC) with disease progression on prior novel hormonal agent therapy.[4]
- Intervention: ARV-766 administered orally, once daily.[4]
- Endpoints: Safety, tolerability, pharmacokinetics, and anti-tumor activity (e.g., PSA decline, objective response rate).[4]

## **Clinical Efficacy in Patients with AR LBD Mutations**

ARV-766 has shown notable efficacy in patients with tumors harboring AR ligand-binding domain mutations.[8][9]



| Patient Subgroup<br>(AR LBD<br>Mutations) | PSA50 Response<br>Rate (≥50% PSA<br>decline) | Number of<br>Evaluable Patients | Reference |
|-------------------------------------------|----------------------------------------------|---------------------------------|-----------|
| Any AR LBD mutation                       | 43%                                          | 47                              | [8]       |
| Any AR LBD mutation                       | 50.0%                                        | 28                              | [4]       |
| AR L702H mutation                         | 50%                                          | Not specified                   | [10]      |

# **Safety and Tolerability**

In the Phase 1/2 study, ARV-766 has been well-tolerated.[8] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2, with no Grade  $\geq$ 4 TRAEs reported.[10]

| Adverse Event Metric                                                | Percentage of Patients | Reference |
|---------------------------------------------------------------------|------------------------|-----------|
| Treatment-emergent adverse events (TEAEs) leading to dose reduction | 7%                     | [8]       |
| TEAEs leading to discontinuation                                    | 8%                     | [8]       |

# Experimental Protocols Protocol 1: In Vitro AR Degradation Assay

Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of ARV-766 in prostate cancer cell lines.

#### Materials:

- Prostate cancer cell lines (e.g., VCaP, LNCaP)
- Cell culture medium and supplements
- ARV-766 (stock solution in DMSO)



- DMSO (vehicle control)
- 96-well cell culture plates
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Primary antibodies: anti-AR, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system for western blotting

#### Procedure:

- Seed prostate cancer cells in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of ARV-766 in cell culture medium. Include a vehicle control (DMSO).
- Treat the cells with the different concentrations of ARV-766 for a specified time (e.g., 18-24 hours).
- After treatment, wash the cells with PBS and lyse them directly in the wells with lysis buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Perform western blotting to detect AR and β-actin levels.
- Quantify the band intensities using densitometry software.



- Normalize the AR band intensity to the corresponding β-actin band intensity.
- Plot the normalized AR levels against the log concentration of ARV-766 and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax.

# Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of ARV-766 in a prostate cancer xenograft model.

#### Materials:

- Immunocompromised mice (e.g., male nude or NSG mice)
- Prostate cancer cells (e.g., VCaP) mixed with Matrigel
- ARV-766 formulated for oral gavage
- Vehicle control for oral gavage
- Calipers for tumor measurement
- · Scale for body weight measurement
- Anesthesia
- Surgical tools for tumor implantation

#### Procedure:

- Subcutaneously implant prostate cancer cells into the flanks of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer ARV-766 or vehicle control orally, once daily.



- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors.
- Tumor tissue can be used for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry for AR levels).
- Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

## Conclusion

ARV-766 is a promising therapeutic agent for androgen-dependent diseases, particularly for patients with mCRPC who have developed resistance to current therapies. Its unique mechanism of action, which involves the targeted degradation of the androgen receptor, offers a novel approach to overcoming resistance mediated by AR mutations. The preclinical and clinical data to date support the continued development of ARV-766 as a monotherapy and in combination with other agents. The protocols provided herein offer a framework for researchers to further investigate the potential of ARV-766 in various androgen-dependent disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Potential of Arvinas' PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 2. urotoday.com [urotoday.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. targetedonc.com [targetedonc.com]



- 6. Facebook [cancer.gov]
- 7. urotoday.com [urotoday.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- To cite this document: BenchChem. [Application of ARV-766 in Androgen-Dependent Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2720347#application-of-arv-766-in-androgen-dependent-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com